molecular formula C12H8Cl2O3 B454954 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde CAS No. 438218-40-7

5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde

Cat. No. B454954
CAS RN: 438218-40-7
M. Wt: 271.09g/mol
InChI Key: OVXPORWAFBOLRJ-UHFFFAOYSA-N
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Description

5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde, also known as TNF-α inhibitor, is a chemical compound with a significant impact in various fields of research and industry. It has a molecular weight of 271.1g/mol . The compound is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is 5-[(2,6-dichlorophenoxy)methyl]-2-furaldehyde . The InChI code is 1S/C12H8Cl2O3/c13-10-2-1-3-11(14)12(10)16-7-9-5-4-8(6-15)17-9/h1-6H,7H2 .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 271.1g/mol .

Scientific Research Applications

Biomass Conversion to Value-added Products

Furan derivatives, including those related to 5-[(2,6-Dichlorophenoxy)methyl]furan-2-carbaldehyde, have been identified as critical in the conversion of plant biomass into valuable chemicals. These compounds are pivotal in sustainable approaches to replace non-renewable hydrocarbon sources. Significant research has highlighted the potential of furan derivatives in producing polymers, fuels, solvents, and various chemicals, demonstrating their versatility and importance in future chemical industries (Chernyshev, Kravchenko, & Ananikov, 2017).

Green Chemistry and Solvent Selection

In the realm of green chemistry, the biphasic dehydration of sugars to furfural and 5-hydroxymethylfurfural (5-HMF) underscores the importance of solvent selection. This process benefits from a careful choice of solvents to enhance the productivity and environmental compatibility of chemical reactions, with implications for the broader utilization of furan compounds in sustainable chemistry (Esteban, Vorholt, & Leitner, 2020).

Environmental Impact and Degradation

Furan compounds, including chlorinated derivatives, are subject to environmental scrutiny due to their occurrence and potential toxicity. Research into triclosan (a chlorinated phenol similar in structure to components of this compound) has raised concerns about environmental persistence and the risk of developing resistant bacterial strains, highlighting the need for careful management and degradation strategies for such compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Mechanism of Action

The mechanism of action for this compound is not specified in the available resources. It is referred to as a TNF-α inhibitor, which suggests it may have anti-inflammatory properties by inhibiting the action of tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation.

properties

IUPAC Name

5-[(2,6-dichlorophenoxy)methyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8Cl2O3/c13-10-2-1-3-11(14)12(10)16-7-9-5-4-8(6-15)17-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXPORWAFBOLRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC2=CC=C(O2)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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